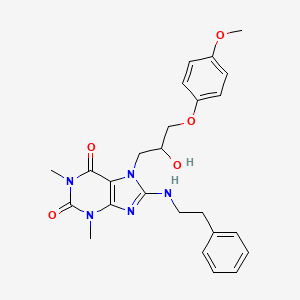

7-(2-Hydroxy-3-(4-Methoxyphenoxy)propyl)-1,3-dimethyl-8-(phenethylamino)-1H-purin-2,6(3H,7H)-dion

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H29N5O5 and its molecular weight is 479.537. The purity is usually 95%.

BenchChem offers high-quality 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Oprea1_465761 hat sich als vielversprechender Antikrebswirkstoff gezeigt. Forscher haben seine Auswirkungen auf Krebszelllinien untersucht, insbesondere in Bezug auf die Hemmung der Zellproliferation und die Induktion von Apoptose. Weitere Studien untersuchen seine Wirkmechanismen und mögliche Synergien mit bestehenden Chemotherapeutika .

- Die Auswirkungen der Verbindung auf die Herz-Kreislauf-Gesundheit haben Aufmerksamkeit erregt. Sie kann die Blutdruckregulation, die Gefäßfunktion und die endotheliale Gesundheit beeinflussen. Forscher untersuchen ihr Potenzial als Vasodilatator oder entzündungshemmendes Mittel mit dem Ziel, die Herzgesundheit zu verbessern .

- Oprea1_465761 zeigt neuroprotektive Eigenschaften. Studien haben seine Auswirkungen auf das neuronale Überleben, die synaptische Plastizität und oxidativen Stress untersucht. Forscher untersuchen sein Potenzial bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson .

- Die immunmodulatorischen Wirkungen der Verbindung wurden untersucht. Sie kann die Immunzellfunktion, die Zytokinproduktion und Entzündungen beeinflussen. Forscher untersuchen ihr Potenzial bei Autoimmunerkrankungen und immunbedingten Störungen .

- Oprea1_465761 wurde im Zusammenhang mit Stoffwechselstörungen wie Diabetes und Fettleibigkeit untersucht. Sie kann den Glukosestoffwechsel, die Insulinsensitivität und die Lipidhomöostase beeinflussen. Forscher wollen ihre therapeutischen Implikationen für die Behandlung dieser Erkrankungen aufdecken .

- Vorläufige Studien deuten darauf hin, dass Oprea1_465761 antivirale Eigenschaften aufweist. Forscher untersuchen seine Auswirkungen auf bestimmte Viren, darunter RNA-Viren und DNA-Viren. Potenzielle Anwendungen umfassen die Entwicklung antiviraler Medikamente und die Behandlung von Virusinfektionen .

Antikrebs-Potenzial

Herz-Kreislauf-Gesundheit

Neuroprotektion und neurodegenerative Erkrankungen

Immunmodulation

Stoffwechselstörungen

Antivirale Aktivität

Diese Bereiche stellen nur einen Bruchteil der vielfältigen Forschungslandschaft rund um Oprea1_465761 dar. Da Wissenschaftler seine Eigenschaften weiterhin erforschen, erwarten wir weitere Entdeckungen und potenzielle Anwendungen auch in anderen Bereichen. 🌟 .

Biologische Aktivität

The compound 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring multiple functional groups that contribute to its biological activity. The molecular formula is C25H29N5O5, with a molecular weight of approximately 445.5 g/mol . The presence of hydroxyl, methoxy, and phenethylamino groups suggests potential interactions with various biological targets.

1. Adenosine Receptor Modulation

Research indicates that compounds similar to this purine derivative may interact with adenosine receptors (ARs), particularly A3AR. These interactions can influence various physiological processes, including inflammation and cellular proliferation. For instance, derivatives that activate A3AR have been shown to exhibit anti-inflammatory effects by modulating cytokine release and leukocyte activity .

2. Antioxidant Activity

The antioxidant properties of this compound are attributed to its phenolic groups. Studies have demonstrated that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cellular models . This activity is crucial for protecting cells from damage associated with chronic diseases.

Biological Activity Summary

Case Study 1: Anti-inflammatory Effects

In a study examining the anti-inflammatory properties of similar compounds, it was found that activation of A3AR resulted in reduced production of pro-inflammatory cytokines in macrophage cell lines. This suggests that the compound may be beneficial in treating inflammatory conditions such as arthritis or asthma .

Case Study 2: Antioxidant Potential

Another study highlighted the antioxidant capabilities of phenolic compounds related to this structure. These compounds were shown to significantly reduce oxidative stress markers in vitro, indicating potential applications in preventing oxidative damage in neurodegenerative diseases .

Case Study 3: Cytotoxicity

Research into the cytotoxic effects of related purine derivatives revealed that they could selectively induce apoptosis in various cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Eigenschaften

IUPAC Name |

7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O5/c1-28-22-21(23(32)29(2)25(28)33)30(24(27-22)26-14-13-17-7-5-4-6-8-17)15-18(31)16-35-20-11-9-19(34-3)10-12-20/h4-12,18,31H,13-16H2,1-3H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWBSRIBHBTYRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.